2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Beschreibung

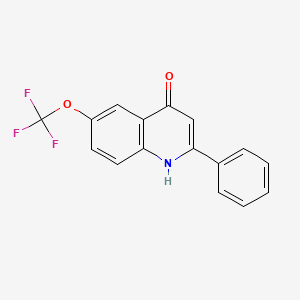

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGANZYHJTRUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680176 | |

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204997-08-9 | |

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available chemical databases, predictive modeling, and comparative analysis of structurally related quinoline derivatives. The guide covers physicochemical properties, a probable synthetic route, and potential biological activities to serve as a foundational resource for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a likely synthesis method is provided.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀F₃NO₂ | ChemicalBook[1] |

| Molecular Weight | 305.25 g/mol | ChemicalBook[1] |

| Predicted pKa | ~3.95 ± 0.40 | Inferred from 6-fluoro-2-phenyl-4-quinolinol[2] |

| Predicted Solubility | Low in water; Soluble in DMSO and Methanol | Inferred from 2-Phenylquinolin-4-ol |

| Predicted LogP | High | Inferred from general quinoline derivative properties |

Note: The predicted values are estimations and should be confirmed through experimental validation. The pKa is predicted based on the known value of a structurally similar fluorinated 2-phenylquinolin-4-ol. The solubility profile is inferred from the general characteristics of quinolin-4-ol derivatives.

Synthesis Methodology

A probable and well-established method for the synthesis of this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[3][4]

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

-

Formation of the enamine intermediate: Reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate.

-

Thermal cyclization: Heating the resulting enamine intermediate at high temperatures to induce ring closure and form the final quinolin-4-ol product.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the Conrad-Limpach synthesis and would require optimization for this specific substrate.

Materials:

-

4-(trifluoromethoxy)aniline

-

Ethyl benzoylacetate

-

High-boiling point solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)[5]

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Step 1: Enamine Formation.

-

In a round-bottom flask, combine equimolar amounts of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate in ethanol.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. The intermediate may be purified by recrystallization or used directly in the next step.

-

-

Step 2: Thermal Cyclization.

-

Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 250°C.[4] The optimal temperature may need to be determined experimentally.

-

Maintain this temperature for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization:

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7] Research on structurally similar 2-aryl- and 4-substituted quinoline derivatives suggests several potential areas of pharmacological relevance.

Potential Therapeutic Areas

-

Anti-infective Agents: Quinolines are the backbone of many antimalarial drugs (e.g., chloroquine) and have been extensively explored for their activity against various pathogens, including bacteria, fungi, and mycobacteria.[6][8]

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Some have been investigated as inhibitors of specific cellular targets in oncology.[7]

-

P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinolines have been identified as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer.[9] The trifluoromethoxy group at the 6-position of the target compound may influence this activity.

Hypothetical Signaling Pathway Involvement

Given the potential for P-gp inhibition, a logical relationship for its mechanism of action in overcoming multidrug resistance can be visualized.

Conclusion

This compound is a synthetic compound for which direct experimental data is scarce. This guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed Conrad-Limpach synthesis offers a viable route for its preparation. Based on the extensive research into quinoline derivatives, this compound warrants investigation for its potential biological activities, particularly in the areas of anti-infective and anticancer research. Experimental validation of the predicted properties and biological activities is essential for any future drug development efforts.

References

- 1. 2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE-4-OL CAS#: [amp.chemicalbook.com]

- 2. 6-FLUORO-2-PHENYL-4-QUINOLINOL CAS#: 103914-44-9 [m.chemicalbook.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the quinoline derivative, 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 2-phenylquinolin-4-ol, to provide valuable context and predictive insights. Furthermore, this document details generalized experimental protocols for determining key physicochemical parameters and visualizes relevant biological signaling pathways potentially modulated by this class of compounds.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound and the related compound 2-phenylquinolin-4-ol.

| Property | This compound | Data Type | Source |

| Molecular Formula | C₁₆H₁₀F₃NO₂ | Experimental | [1] |

| Molecular Weight | 305.25 g/mol | Calculated | [1] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| logP | Data not available | - | - |

| Property | 2-Phenylquinolin-4-ol | Data Type | Source |

| Molecular Formula | C₁₅H₁₁NO | Experimental | |

| Molecular Weight | 221.25 g/mol | Calculated | [2] |

| Melting Point | 253 °C | Experimental | [3] |

| Boiling Point | 434.0±33.0 °C | Predicted | [3] |

| Density | 1.225±0.06 g/cm³ | Predicted | [3] |

| pKa | 4.18±0.40 | Predicted | [3] |

| logP | 2.04 | Calculated |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to quinoline derivatives.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[4][5][6][7]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[4]

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.[8][9][10][11]

Potentiometric Titration Protocol: [8][11]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility across the pH range.[8][10]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

logP Determination

The partition coefficient (logP), a measure of lipophilicity, is commonly determined by the shake-flask method using an n-octanol/water system.[12]

Protocol:

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Signaling Pathways

Quinoline derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug development.[13][14][15][16] Below are visualizations of key pathways that may be modulated by this compound.

Caption: The c-Met signaling pathway, which can be activated by its ligand HGF.[16][17][18][19][20]

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[1][21][22][23][24]

Caption: The canonical Hedgehog/GLI signaling pathway, crucial in development and disease.[13][14][15][25][26]

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-4-oxohydroquinoline | C15H11NO | CID 161091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylquinolin-4-ol CAS#: 1144-20-3 [amp.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]

- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. c-MET [stage.abbviescience.com]

- 19. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 24. ascopubs.org [ascopubs.org]

- 25. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - ProQuest [proquest.com]

- 26. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenyl-6-trifluoromethoxyquinolin-4-ol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Formula

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a quinoline derivative characterized by a phenyl group at the 2-position, a trifluoromethoxy group at the 6-position, and a hydroxyl group at the 4-position. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀F₃NO₂ | [1] |

| Molecular Weight | 305.25 g/mol | [1] |

| IUPAC Name | 2-phenyl-6-(trifluoromethoxy)quinolin-4-ol | N/A |

| Synonyms | 4-Hydroxy-2-phenyl-6-trifluoromethoxyquinoline | [1] |

Proposed Synthetic Protocol

While a specific, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and efficient route can be proposed based on well-established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[2][3][4][5][6][7] These methods generally involve the condensation of an appropriately substituted aniline with a β-ketoester.

A logical approach for the synthesis of this compound would involve the reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate. The reaction is typically carried out in a high-boiling point solvent and can be catalyzed by acid.

Hypothetical Experimental Protocol (Based on Conrad-Limpach Synthesis)

Materials:

-

4-(Trifluoromethoxy)aniline

-

Ethyl benzoylacetate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Acid catalyst (e.g., polyphosphoric acid or sulfuric acid)

-

Ethanol (for recrystallization)

Procedure:

-

Condensation: A mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) is heated in a high-boiling point solvent. The reaction is monitored for the formation of the intermediate enamine.

-

Cyclization: An acid catalyst is added to the reaction mixture, and the temperature is elevated (typically to around 250 °C) to induce cyclization.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent or by pouring the mixture into a large volume of a suitable solvent.

-

Purification: The crude solid is collected by filtration, washed with a suitable solvent to remove impurities, and then purified by recrystallization from a solvent such as ethanol to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

- 1. 2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE-4-OL CAS#: [amp.chemicalbook.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. jptcp.com [jptcp.com]

- 5. synarchive.com [synarchive.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]

In-Depth Technical Guide: 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its novelty, this document extrapolates its likely physicochemical properties, outlines a detailed synthetic protocol based on established methodologies, and discusses its potential biological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's synthesis and potential therapeutic applications.

Compound Identification

Systematic Name: this compound

Molecular Formula: C₁₆H₁₀F₃NO₂[1]

Molecular Weight: 305.25 g/mol [1]

CAS Number: Not assigned or not publicly available. The lack of a specific CAS number suggests the compound may be novel or not widely commercialized.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar quinolin-4-ol derivatives. |

| Melting Point | >250 °C | High melting points are characteristic of quinolin-4-ones due to strong intermolecular hydrogen bonding. |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, and hot acetic acid. | Typical solubility profile for this class of compounds. |

| pKa | ~8.5 (basic) and ~5.0 (acidic) | Reflects the weakly basic quinoline nitrogen and the acidic 4-hydroxyl group. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the Conrad-Limpach synthesis, a well-established method for preparing 4-hydroxyquinolines.[2][3][4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

Caption: Proposed Conrad-Limpach synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate (Enamine Intermediate)

-

To a round-bottom flask, add 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

Add the purified enamine intermediate from Step 1 to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[5]

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The product will precipitate out of the hot solution.

-

Carefully cool the reaction mixture to room temperature.

-

Dilute the mixture with a hydrocarbon solvent like hexane to reduce viscosity and aid in filtration.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane and then with ethanol to remove residual high-boiling solvent and any unreacted starting material.

-

Dry the product under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[6][7] The introduction of a trifluoromethoxy group at the 6-position is of particular interest as this moiety can enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic profile of the molecule.

Anticancer Potential

Many quinoline derivatives function as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The 2-phenyl substitution is a common feature in many biologically active quinolines.

Hypothesized Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

Comparative Biological Data of Related Quinoline Derivatives

The following table presents biological activity data for quinoline derivatives with substitutions at the 2- and 6-positions to provide context for the potential efficacy of the title compound.

| Compound | Substitution | Biological Activity | IC₅₀ / MIC | Reference |

| Lenvatinib | Various, including 4-phenoxyquinoline core | VEGFR, FGFR, PDGFR inhibitor | 4-5 nM (VEGFRs) | Commercial Drug |

| 6-Bromo-2-phenylquinolin-4-ol | 6-Bromo, 2-Phenyl | PI3K/mTOR inhibitor intermediate | N/A | [8] |

| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | 6-Halo/Methyl, 2-alkoxypropanol | Antitubercular | 9.2–106.4 μM | [9] |

| 6-Hydroxyquinolone derivative | 6-Hydroxy | Antibacterial (Gram-positive) | N/A | [10] |

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, established synthetic routes, such as the Conrad-Limpach synthesis, provide a clear path for its preparation. Based on the known biological activities of structurally similar quinoline derivatives, this compound is a promising candidate for investigation as an anticancer or antimicrobial agent. Further research is warranted to synthesize and evaluate its biological profile to fully elucidate its therapeutic potential.

References

- 1. 2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE-4-OL CAS#: [amp.chemicalbook.com]

- 2. synarchive.com [synarchive.com]

- 3. jptcp.com [jptcp.com]

- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Key Player in Enhancing the Biological Significance of Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto this scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of these compounds. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethoxy group in quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. This document details the impact of the -OCF₃ group on physicochemical properties, metabolic stability, and target engagement. Quantitative biological data are presented in structured tables to facilitate comparison, and detailed experimental protocols for key biological assays are provided. Furthermore, this guide includes visualizations of key experimental workflows to aid in the understanding of the drug development process for this important class of compounds.

Introduction: The Growing Importance of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group has garnered significant attention in drug discovery due to its unique electronic and physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group possesses a "pseudo-halogen" character, being highly lipophilic and electron-withdrawing, yet with a nonlinear geometry.[1] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

When appended to the quinoline nucleus, the trifluoromethoxy group can impart several advantageous properties:

-

Enhanced Lipophilicity: The high lipophilicity of the -OCF₃ group can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting central nervous system disorders.[1]

-

Increased Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group make it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[1]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functionalities, influencing a compound's ionization state at physiological pH and its interaction with biological targets.

-

Improved Target Binding: The unique steric and electronic profile of the trifluoromethoxy group can lead to enhanced binding affinity and selectivity for specific biological targets.

This guide will delve into the practical applications of these properties, showcasing how the trifluoromethoxy group has been leveraged to develop potent and effective quinoline-based therapeutic candidates.

Quantitative Biological Data of Trifluoromethoxy-Substituted Quinolines

The following tables summarize the in vitro biological activities of a selection of trifluoromethoxy-substituted quinoline derivatives across different therapeutic areas. These tables are intended to provide a comparative overview of the potency of these compounds.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The introduction of the trifluoromethoxy group has been explored as a strategy to enhance the cytotoxic and antiproliferative effects of these compounds.

| Compound ID | Quinoline Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| QL-OCF₃-1 | 6-methoxy-5-(3-trifluoromethoxyphenyloxy) | T47D (Breast Cancer) | 0.016 ± 0.003 | [2] |

| QL-OCF₃-2 | 7-methoxy-2-(2-(4-(trifluoromethoxy)benzyl)-2H-pyrrol-4-yl)quinolin-4(1H)-one | Plasmodium falciparum (Antimalarial, for comparison) | - | [3] |

Note: Data for a broader range of trifluoromethoxy-substituted quinolines with anticancer activity is still emerging. The presented data highlights the potential of this substitution pattern. The antimalarial compound is included to showcase the versatility of the scaffold.

Antimalarial Activity

Quinolines, such as chloroquine and mefloquine, have historically been cornerstone drugs for the treatment of malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The trifluoromethoxy group has been investigated as a means to overcome resistance and improve potency.

| Compound ID | Quinoline Substitution Pattern | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |

| AQ-OCF₃-1 | 2,8-bis(trifluoromethyl) quinoline derivative | D10 (Chloroquine-sensitive) | 4.8 | [4] |

| AQ-OCF₃-2 | 2,8-bis(trifluoromethyl) quinoline derivative | D10 (Chloroquine-sensitive) | 5.2 | [4] |

Note: The available data primarily focuses on trifluoromethyl substitutions. Further research is needed to fully elucidate the structure-activity relationship of trifluoromethoxy-substituted quinolines as antimalarial agents.

Activity in Neurological Disorders

The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes it an attractive substituent for developing drugs targeting the central nervous system. Quinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, often by targeting enzymes such as acetylcholinesterase (AChE).

| Compound ID | Quinoline Substitution Pattern | Target/Assay | IC₅₀ (µM) | Reference |

| NQ-OCF₃-1 | 8-hydroxyquinoline derivative | Acetylcholinesterase (AChE) inhibition | Data not yet available for specific trifluoromethoxy analogues | [5] |

| NQ-OCF₃-2 | Quinoline-O-carbamate derivative | Butyrylcholinesterase (BuChE) inhibition | Data not yet available for specific trifluoromethoxy analogues | [5] |

Note: While the potential for trifluoromethoxy-substituted quinolines in neurological disorders is high, specific quantitative data for these compounds is currently limited in the public domain. The table highlights the key targets being investigated for quinoline derivatives in this therapeutic area.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity and metabolic stability of trifluoromethoxy-substituted quinolines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Human red blood cells (O+)

-

Complete malaria culture medium (e.g., RPMI 1640 with supplements)

-

SYBR Green I lysis buffer (containing SYBR Green I dye)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the trifluoromethoxy-substituted quinoline compounds in the culture medium and add them to a 96-well plate.

-

Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and thus to parasite growth. Calculate the percentage of growth inhibition compared to the drug-free control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution

-

Internal standard

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k), and the intrinsic clearance (Cl_int) can be determined.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in the discovery and evaluation of trifluoromethoxy-substituted quinolines, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: A generalized workflow for the discovery and development of trifluoromethoxy-substituted quinolines.

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The incorporation of the trifluoromethoxy group into the quinoline scaffold represents a promising avenue for the development of novel therapeutics with enhanced biological activity and improved pharmacokinetic properties. The data presented in this guide highlight the potential of trifluoromethoxy-substituted quinolines in the fields of oncology and infectious diseases, while also suggesting their applicability to neurological disorders.

Future research should focus on:

-

Systematic SAR Studies: A more comprehensive understanding of the structure-activity relationships of trifluoromethoxy-substituted quinolines is needed. This will involve the synthesis and evaluation of a wider range of analogues with systematic variations in the position and number of -OCF₃ groups.

-

Elucidation of Mechanisms of Action: Further studies are required to determine the precise molecular targets and mechanisms of action of these compounds in different disease contexts.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration in Neurological Disorders: Given the favorable physicochemical properties imparted by the trifluoromethoxy group, a more focused effort to design and evaluate trifluoromethoxy-substituted quinolines for neurodegenerative diseases is warranted.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 2-Phenyl Group in Quinoline Scaffolds: A Technical Guide for Drug Development

Introduction

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents.[1][2] The substitution pattern on the quinoline core is critical for its biological activity. Among the various possible substitutions, the placement of a phenyl group at the 2-position (2-phenylquinoline) has been shown to be a cornerstone for developing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the multifaceted role of the 2-phenyl group, focusing on its influence on synthesis, structure-activity relationships (SAR), and mechanisms of action across different therapeutic areas.

Synthesis of 2-Phenylquinoline Derivatives

The synthesis of the 2-phenylquinoline core is primarily achieved through well-established condensation reactions. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Key Synthetic Methodologies

Doebner Reaction: This is a widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids. It involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde or a derivative), and pyruvic acid.[3][4]

Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate. It is a versatile method for producing various substituted quinolines.[1]

Povarov Reaction: This is an aza-Diels-Alder reaction that typically involves the one-pot reaction of an aryl aldimine with an electron-rich alkene, providing a straightforward route to tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines.[1][5]

Experimental Protocol: Doebner Reaction

A representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Doebner reaction.[4]

Materials:

-

Aniline (or substituted aniline)

-

Benzaldehyde (or substituted benzaldehyde)

-

Pyruvic acid

-

Ethanol (as solvent)

-

Trifluoroacetic acid (as catalyst, optional)

Procedure:

-

A mixture of pyruvic acid (1 equivalent) and the substituted benzaldehyde (1 equivalent) is prepared in absolute ethanol in a round-bottom flask.

-

The mixture is heated to its boiling point in a water bath.

-

The substituted aniline (1 equivalent), dissolved in absolute ethanol, is added dropwise to the heated reaction mixture with continuous stirring.

-

The mixture is refluxed for 3-5 hours. Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of 2-phenylquinoline derivatives.

Role in Anticancer Activity

The 2-phenylquinoline scaffold is a prominent pharmacophore in the design of anticancer agents, acting through various mechanisms, including DNA intercalation, enzyme inhibition, and induction of apoptosis.

DNA Intercalation

Certain 2-phenylquinoline-8-carboxamides have been developed as "minimal" DNA-intercalating agents. The planarity between the phenyl group and the quinoline ring is essential for this activity. Substitution at the 2'-position of the phenyl ring can disrupt this coplanarity, leading to a loss of intercalative binding and reduced antitumor activity.[6][7]

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors. These inhibitors often feature a zinc-binding group (ZBG) like hydroxamic acid or hydrazide. Derivatives have shown significant selectivity for HDAC3 over other isoforms.[8][9]

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of 2-phenylquinolines against a variety of human cancer cell lines. The substitution pattern on both the phenyl and quinoline rings significantly influences potency and selectivity.[5] For instance, C-6 substituted 2-phenylquinolines have shown notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[5]

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Quinoline 13 | HeLa (Cervical) | IC₅₀ | 8.3 | [5] |

| Quinoline 12 | PC3 (Prostate) | IC₅₀ | 31.37 | [5] |

| D28 | K562 (Leukemia) | IC₅₀ (HDAC3) | 24.45 | [9] |

| D29 | K562 (Leukemia) | IC₅₀ (HDAC3) | 0.477 | [9] |

| 13a (quinoline) | HeLa (Cervical) | IC₅₀ | 0.50 | [10] |

| 12b (quinazoline) | HeLa (Cervical) | IC₅₀ | 0.82 | [10] |

| ARV-2 | MCF-7 (Breast) | IC₅₀ | 3.16 | [11] |

Visualization: Structure-Activity Relationship in Anticancer Agents

This diagram illustrates the key structural features of 2-phenylquinolines that influence their anticancer activity.

Role in Antiviral Activity

Recently, the 2-phenylquinoline (2-PhQ) scaffold has emerged as a privileged structure for developing broad-spectrum anti-coronavirus agents.[12]

Inhibition of SARS-CoV-2 Replication

Screening of compound libraries identified 2-PhQ derivatives as potent inhibitors of SARS-CoV-2 replication in cell-based assays.[12][13] The structure-activity relationship studies revealed that several positions on the scaffold are critical for tuning antiviral activity and cytotoxicity.

-

C-2 Position : A p-propoxyphenyl group at this position is a key feature for potent activity.

-

C-4 Position : The presence of an O-alkyl basic side chain is crucial for antiviral effects. Inactive analogues were often those lacking this feature.[14]

-

Quinoline Core : Methoxy groups on the quinoline nucleus can further modulate the activity.

Some of the most promising compounds inhibit the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, suggesting a potential for activity against emerging coronaviruses.[12][13]

Experimental Protocol: Antiviral Assay (SARS-CoV-2)

The antiviral activity of 2-PhQ compounds is typically evaluated using a phenotypic-based screening assay.[12]

Cells and Virus:

-

VeroE6 cells (or other susceptible cell lines) are used for infection.

-

SARS-CoV-2 virus stock is used for infection.

Procedure:

-

VeroE6 cells are seeded in 96-well plates.

-

The next day, cells are treated with serial dilutions of the test compounds.

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After incubation (e.g., 48-72 hours), the virus-induced cytopathic effect (CPE) is measured. This can be done by quantifying cell viability using assays like the colorimetric formazan-based MTS assay.

-

The 50% effective concentration (EC₅₀), the concentration that inhibits CPE by 50%, is calculated.

-

In parallel, the cytotoxicity of the compounds on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC₅₀).

-

The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is used to evaluate the therapeutic window of the compound.

Table 2: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Antiviral Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 1a (PQQ4O) | SARS-CoV-2 | 6 | 18 | 3 | [12] |

| 1f | SARS-CoV-2 | 4.8 | >100 | >20.8 | [12] |

| 5i | SARS-CoV-2 | 3.0 | >100 | >33.3 | [12] |

| 8k | SARS-CoV-2 | 1.9 | 24 | 12.6 | [12] |

| 8k | HCoV-229E | 0.2 | 12 (HEL 299 cells) | 60 | [12] |

| 5i | HCoV-229E | 0.5 | >100 (HEL 299 cells) | >200 | [12] |

| 6g | SARS-CoV-2 nsp13 Helicase | 0.9 (IC₅₀) | N/A | N/A | [12] |

Role in Antimalarial and Antibacterial Activity

The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine.[15] The introduction of a 2-phenyl group modifies these properties, leading to new classes of antimicrobial agents.

Antimalarial Activity

Structure-activity relationship studies have shown that placing a phenyl group at the C2 position of the quinoline ring can enhance antimalarial activity.[1] In the related 2-arylvinylquinoline series, substitutions on the aryl ring significantly impact the potency against chloroquine-resistant strains of Plasmodium falciparum.[16] These compounds are thought to act by interfering with hemoglobin digestion and heme detoxification within the parasite's food vacuole.[15]

Table 3: Antimalarial and Antibacterial Activity of 2-Phenylquinoline Derivatives

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | MIC | 64 | [4] |

| 5a7 | Escherichia coli | MIC | 128 | [4] |

| M9 | Bacillus pumilus | Zone of Inhibition | High activity at 5 mg/mL | [3] |

| M13 | Candida albicans | Zone of Inhibition | High activity at 5 mg/mL | [3] |

Antibacterial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties.[4][17] The modifications, particularly the introduction of amide side chains at the ortho-position of the 2-phenyl group, can increase antibacterial activity compared to the parent compound. The length and flexibility of these side chains have been shown to be important for activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] The mechanism for some quinolines involves disrupting bacterial ATP synthesis.[18]

Conclusion

The 2-phenyl group is not merely a passive substituent on the quinoline scaffold; it is a critical determinant of biological activity and a versatile handle for molecular design. Its role is multifaceted:

-

Structural Anchor: It provides a large, hydrophobic surface that can engage in π-π stacking and other non-covalent interactions with biological targets. Its orientation relative to the quinoline core is crucial, with coplanarity being a key requirement for activities like DNA intercalation.[6]

-

Modulator of Physicochemical Properties: The phenyl group significantly influences the lipophilicity of the molecule, which in turn affects cell permeability, target engagement, and overall ADME properties.[5]

-

Platform for Functionalization: The phenyl ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and safety profiles. As seen in antiviral and antibacterial agents, side chains attached to the phenyl group can dramatically enhance activity.[4][12]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, with a specific focus on its solubility and stability. Due to the limited availability of direct experimental data for this compound, this document establishes a framework for its characterization based on the known properties of structurally related molecules, including quinolin-4-ols, and compounds bearing the trifluoromethoxy substituent. Detailed experimental protocols for determining solubility and assessing stability through forced degradation studies are provided to guide researchers in generating empirical data. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a quinolin-4-ol core, a phenyl group at the 2-position, and a trifluoromethoxy group at the 6-position. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The trifluoromethoxy group is known to significantly influence a molecule's physicochemical properties by increasing lipophilicity and metabolic stability, which are critical parameters in drug design and development.[1][2][3] A thorough understanding of the solubility and stability of this compound is therefore essential for its advancement as a potential drug candidate or research tool.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, based on its structural components, we can infer certain properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Phenylquinolin-4-ol (Analog) | Notes |

| Molecular Formula | C16H10F3NO2 | C15H11NO | |

| Molecular Weight | 305.25 g/mol | 221.25 g/mol | |

| Appearance | To be determined (likely a solid) | Off-white to pale beige solid | |

| Melting Point | To be determined | 253 °C | The trifluoromethoxy group may alter the crystal lattice and thus the melting point. |

| pKa (Predicted) | To be determined | 4.18 ± 0.40 | The electron-withdrawing nature of the trifluoromethoxy group may influence the acidity of the 4-hydroxyl group. |

| LogP (Predicted) | To be determined | To be determined | The trifluoromethoxy group is expected to significantly increase the lipophilicity and LogP value.[1][3] |

Solubility Profile

The solubility of this compound is anticipated to be low in aqueous media due to the presence of the hydrophobic phenyl and trifluoromethoxy groups.[1][2] Solubility is expected to be pH-dependent due to the acidic nature of the 4-hydroxyl group on the quinoline ring.

Table 2: Predicted and Experimental Solubility Data

| Solvent | Predicted Solubility | Experimental Data (To be determined) |

| Water (pH 7.4) | Very low | |

| Aqueous Buffers (pH 1-10) | pH-dependent | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethanol | Sparingly soluble to soluble | |

| Methanol | Sparingly soluble to soluble | |

| Acetonitrile | Sparingly soluble to soluble |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of poorly soluble compounds.[4][5]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffered solutions at various pH levels, DMSO, ethanol).

-

Ensure a solid excess of the compound is visible.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each solvent and temperature condition.

-

Stability Profile

The stability of this compound must be assessed under various stress conditions to understand its degradation pathways and to develop a stable formulation. Forced degradation studies are essential for this purpose.[6][7][8]

Table 3: Forced Degradation Study Conditions and Potential Observations

| Stress Condition | Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | Hydrolysis of the trifluoromethoxy group, degradation of the quinoline ring. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48h | Similar to acid hydrolysis, potential for different degradation products due to base-catalyzed reactions. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24h | Oxidation of the quinoline ring, formation of N-oxides. |

| Thermal Degradation | Solid compound at 80 °C for 72h | To be determined. |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement of the molecule.[9] |

Experimental Protocol for Forced Degradation Studies

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

For solid-state thermal and photostability, use the neat compound.

-

-

Application of Stress:

-

Expose the samples to the conditions outlined in Table 3.

-

Include control samples stored under normal conditions.

-

-

Time Point Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the acid and base hydrolysis samples before analysis.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water with a modifier like formic acid is a common starting point.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. fda.gov [fda.gov]

An In-depth Technical Guide to 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and its Analogs

This guide will therefore focus on the broader, well-documented class of 2-phenylquinolin-4-ols and related quinolin-4-one scaffolds. This information provides a robust framework for understanding the potential synthesis, properties, and therapeutic applications of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol by examining its structural analogs. The methodologies and findings presented for related compounds are foundational for researchers and drug development professionals interested in this chemical space.

Introduction to the Quinolin-4-one Scaffold

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] This heterocyclic system is a key pharmacophore in a variety of biologically active compounds, demonstrating a wide range of activities including antibacterial, anticancer, and anti-inflammatory effects.[3] The versatility of the quinolin-4-one ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position, as in the title compound, are strategic modifications aimed at modulating these properties.

General Synthesis of 2-Phenylquinolin-4-ols

The synthesis of 2-phenylquinolin-4-ols and their derivatives is well-established, with several classical and modern synthetic routes available. A common and versatile method is the Conrad-Limpach reaction.[4]

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of a 2-phenylquinolin-4-ol derivative, this would typically involve a β-ketoester bearing a phenyl group. The general workflow is as follows:

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the absence of this specific molecule in currently indexed scientific literature, the spectroscopic data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental protocol is adapted from a standard, well-established synthetic method for analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.5 | Singlet | 1H | OH |

| ~8.0-8.2 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.8 | Doublet | 1H | Quinoline H-5 |

| ~7.6 | Doublet of doublets | 1H | Quinoline H-7 |

| ~7.4-7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~7.3 | Doublet | 1H | Quinoline H-8 |

| ~6.5 | Singlet | 1H | Quinoline H-3 |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C4 (C=O tautomer) |

| ~155 | C2 |

| ~145 | C8a |

| ~140 | C6 |

| ~135 | Phenyl C (ipso) |

| ~130 | Phenyl C (para) |

| ~129 | Phenyl C (ortho) |

| ~128 | Phenyl C (meta) |

| ~125 | C5 |

| ~122 | C7 |

| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~118 | C4a |

| ~110 | C8 |

| ~105 | C3 |

Predicted in DMSO-d₆. The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4(1H)-one form; the keto form is often predominant and is reflected in the predicted shifts.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad | O-H stretch (alcohol/enol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (keto tautomer) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-F stretch (in -OCF₃) |

| 1200-1100 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 305.06 | [M]⁺ (Molecular Ion) |

| 286.05 | [M - F]⁺ |

| 276.06 | [M - CHO]⁺ |

| 236.07 | [M - OCF₃]⁺ |

| 208.08 | [M - C₆H₅ - CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Molecular Weight: 305.25 g/mol

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Conrad-Limpach synthesis. This established reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Synthetic Workflow Diagram

Caption: Proposed Conrad-Limpach synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Conrad-Limpach synthesis of similar 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate (Intermediate)

-

To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

To this mixture, add ethyl benzoylacetate (1.05 eq) dropwise with stirring at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours, with monitoring by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate enamine.

Step 2: Synthesis of this compound (Final Product)

-

The purified intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

The mixture is heated to approximately 250 °C with vigorous stirring for 30-60 minutes.

-

The progress of the cyclization is monitored by TLC.

-

After the reaction is complete, the mixture is allowed to cool to room temperature, which should result in the precipitation of the product.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a high-boiling polar solvent such as dimethylformamide (DMF) or by column chromatography.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Caption: Logical workflow for the structural elucidation of the target compound.

In-Depth Technical Guide: 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific derivative, 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, combines the structural features of a 2-phenylquinoline, a 4-quinolone, and a 6-trifluoromethoxy substituent. This unique combination of moieties suggests potential for significant biological activity, making its analogs and derivatives a subject of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known analogs, their synthesis, biological activities, and the structure-activity relationships (SAR) of this class of compounds.

Core Compound: this compound

The core structure consists of a quinolin-4-ol ring, which can exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-one. The presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position are key determinants of its physicochemical and pharmacological properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.

Molecular Formula: C₁₆H₁₀F₃NO₂ Molecular Weight: 305.25 g/mol

Known Analogs and Derivatives

While specific research on a wide array of direct analogs of this compound is limited in publicly available literature, extensive research on related quinoline and quinolin-4-one derivatives provides valuable insights into potential modifications and their likely impact on biological activity. Key areas of modification include the phenyl ring, the quinoline nucleus, and the 4-hydroxy group.

Modifications at the 6-Position

Research on 6-substituted-2-(substituted-phenyl)-quinoline derivatives has been conducted, exploring various substituents for their impact on antimicrobial and antimycobacterial activities.[6][7] While not featuring a trifluoromethoxy group, these studies highlight the importance of the 6-position in modulating the biological profile of the quinoline scaffold.

Modifications at the 2- and 4-Positions

Numerous studies have focused on the synthesis and biological evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives and other 4-substituted analogs.[8][9] These compounds have shown potential as antibacterial agents. The derivatization of the 4-position from a hydroxyl group to other functionalities, such as amino or carboxylic acid groups, significantly influences the compound's activity.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally follows established methods for quinoline and quinolin-4-one synthesis. The Conrad-Limpach and Knorr quinoline syntheses, or variations thereof, are common approaches. A general synthetic pathway is outlined below.

General Synthesis of 2-Phenyl-6-substituted-quinolin-4-ols

A common route involves the cyclization of an appropriately substituted aniline with a β-ketoester. For the synthesis of the core compound, this would involve the reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate.

Experimental Workflow for Synthesis

Detailed Protocol (Hypothetical, based on general methods):

-

Reaction Setup: A mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Cyclization: The reaction mixture is heated to approximately 250-260 °C for a period of 1-2 hours to effect cyclization.

-

Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with the solvent and then with a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Potential Applications

The biological activities of quinoline derivatives are diverse and well-documented.[1][2][3] While specific data for this compound is not abundant, the activities of related compounds suggest several potential therapeutic applications.

Anticancer Activity

Many 2-phenyl-4-quinazolinone and related quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[10][11][12][13] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-known for their antibacterial properties.[6][7][9] Modifications at the C2, C4, and C6 positions of the quinoline ring have been shown to be crucial for antibacterial potency.

Structure-Activity Relationship (SAR)

Although a detailed SAR study for a series of this compound analogs is not available, general SAR principles for quinolin-4-ones can be inferred from existing literature.

SAR Logical Relationship

-

Substitution on the 2-phenyl ring: The electronic and steric properties of substituents on the 2-phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the interaction of the molecule with its biological target.

-

Substitution at the 6-position: The nature of the substituent at the 6-position is critical. The high electronegativity and lipophilicity of the trifluoromethoxy group likely contribute significantly to the overall properties of the parent compound.

-

Modification of the 4-hydroxy group: The 4-hydroxy group can act as a hydrogen bond donor and acceptor. Its conversion to other functional groups, such as ethers or esters, would alter the molecule's polarity and binding capabilities.

Signaling Pathways and Mechanism of Action